molecular formula C11H9BrN2O B1487540 4-Bromo-6-(3-methoxyphenyl)pyrimidine CAS No. 1260913-58-3

4-Bromo-6-(3-methoxyphenyl)pyrimidine

Cat. No. B1487540
M. Wt: 265.11 g/mol
InChI Key: QTDDBVOMVRMXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-6-(3-methoxyphenyl)pyrimidine” is a synthetic compound that falls under the pyrimidine family of organic compounds. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .


Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(3-methoxyphenyl)pyrimidine” is characterized by the presence of a bromine atom and a methoxyphenyl group attached to a pyrimidine ring . The InChI code for this compound is 1S/C11H9BrN2O/c1-15-9-4-2-3-8 (5-9)11-10 (12)6-13-7-14-11/h2-7H,1H3 .


Chemical Reactions Analysis

Pyrimidine derivatives have been involved in various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Also, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .

Scientific Research Applications

Application in Neuroprotection and Anti-neuroinflammatory Agents

  • Scientific Field : Pharmaceutical Research .
  • Summary of the Application : Pyrimidine and its derivatives, including “4-Bromo-6-(3-methoxyphenyl)pyrimidine”, have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
  • Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Application in the Synthesis of 4-Bromo Quinolines

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : “4-Bromo-6-(3-methoxyphenyl)pyrimidine” has been used in the synthesis of 4-bromo quinolines .
  • Methods of Application : The compound is used in a TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides. The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .
  • Results or Outcomes : The 4-bromo quinolines synthesized could further undergo the coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at C4 position of quinolines .

Application in Anticancer Activity

  • Scientific Field : Pharmaceutical Research .
  • Summary of the Application : Pyrimidine and its derivatives, including “4-Bromo-6-(3-methoxyphenyl)pyrimidine”, have been studied for their anticancer activity .
  • Methods of Application : A series of novel pyrimidine derivatives were designed and synthesized. The anticancer activity was evaluated using various in vitro assays .
  • Results or Outcomes : The molecular results revealed that certain pyrimidine derivatives have promising anticancer properties. Among the synthesized compounds, 4-chloro and 4-bromo pyrimidine hybrids showed 5–6 times more activity against the A-549 cell line and 2–3 times more activity against other cell lines than the parent compound .

Application in the Synthesis of Pyridopyrimidine Derivatives

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : “4-Bromo-6-(3-methoxyphenyl)pyrimidine” has been used in the synthesis of pyridopyrimidine derivatives .
  • Methods of Application : The compound is used in various synthetic protocols to prepare these pyridopyrimidine derivatives .
  • Results or Outcomes : The pyridopyrimidine derivatives synthesized could further undergo various reactions to provide a variety of functionalized compounds with molecular diversity .

Application in Neuroprotection

  • Scientific Field : Pharmaceutical Research .
  • Summary of the Application : Pyrimidine and its derivatives, including “4-Bromo-6-(3-methoxyphenyl)pyrimidine”, have been studied for their neuroprotective activity .
  • Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The neuroprotective activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective properties. Among the 14 synthesized compounds, six showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Application in Antibacterial Activity

  • Scientific Field : Pharmaceutical Research .
  • Summary of the Application : Pyrimidine and its derivatives, including “4-Bromo-6-(3-methoxyphenyl)pyrimidine”, have been studied for their antibacterial activity .
  • Methods of Application : A series of novel pyrimidine derivatives were designed and synthesized. The antibacterial activity was evaluated using various in vitro assays .
  • Results or Outcomes : The molecular results revealed that certain pyrimidine derivatives have promising antibacterial properties. Among the synthesized compounds, 4-chloro and 4-bromo pyrimidine hybrids showed 5–6 times more activity against certain bacterial strains .

Safety And Hazards

While specific safety and hazard information for “4-Bromo-6-(3-methoxyphenyl)pyrimidine” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling similar compounds .

properties

IUPAC Name

4-bromo-6-(3-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDDBVOMVRMXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276561
Record name Pyrimidine, 4-bromo-6-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(3-methoxyphenyl)pyrimidine

CAS RN

1260913-58-3
Record name Pyrimidine, 4-bromo-6-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260913-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-bromo-6-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-(3-methoxyphenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-(3-methoxyphenyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Bromo-6-(3-methoxyphenyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Bromo-6-(3-methoxyphenyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Bromo-6-(3-methoxyphenyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Bromo-6-(3-methoxyphenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.